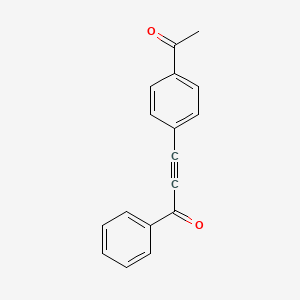![molecular formula C43H26O4 B14204939 4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid CAS No. 823808-75-9](/img/structure/B14204939.png)
4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core with phenylethynyl groups at the 2 and 7 positions, and benzoic acid groups at the 9,9-diyl positions. Its molecular formula is C37H22O4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid typically involves a multi-step process. One common method includes the following steps:
Synthesis of 2,7-Dibromo-9H-fluorene: This is achieved by brominating fluorene at the 2 and 7 positions.
Sonogashira Coupling Reaction: The 2,7-dibromo-9H-fluorene undergoes a Sonogashira coupling reaction with phenylacetylene to introduce the phenylethynyl groups.
Oxidation: The resulting compound is then oxidized to form the 9,9-diyl positions.
Carboxylation: Finally, the compound is carboxylated to introduce the benzoic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzoic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid involves its interaction with molecular targets through its functional groups. The phenylethynyl and benzoic acid groups can form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: Similar structure with anthracene core instead of fluorene.
4,4’-(Biphenyl-2,2’-diylbis(ethyne-2,1-diyl))dibenzoic acid: Features a biphenyl core.
Uniqueness
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid is unique due to its fluorene core, which imparts specific electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and in scientific research.
Propriétés
Numéro CAS |
823808-75-9 |
|---|---|
Formule moléculaire |
C43H26O4 |
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
4-[9-(4-carboxyphenyl)-2,7-bis(2-phenylethynyl)fluoren-9-yl]benzoic acid |
InChI |
InChI=1S/C43H26O4/c44-41(45)33-17-21-35(22-18-33)43(36-23-19-34(20-24-36)42(46)47)39-27-31(13-11-29-7-3-1-4-8-29)15-25-37(39)38-26-16-32(28-40(38)43)14-12-30-9-5-2-6-10-30/h1-10,15-28H,(H,44,45)(H,46,47) |
Clé InChI |
VTXRASZOSUOJCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C=C(C=C4)C#CC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


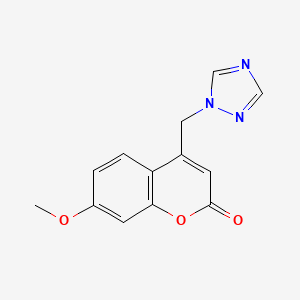
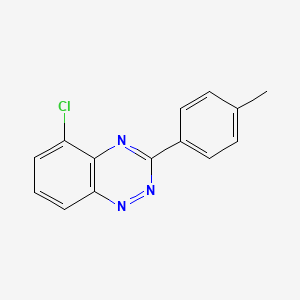
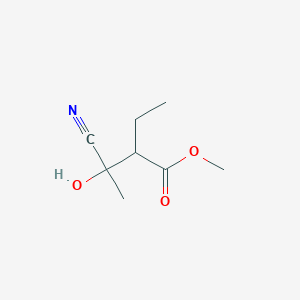
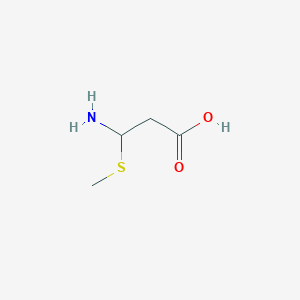
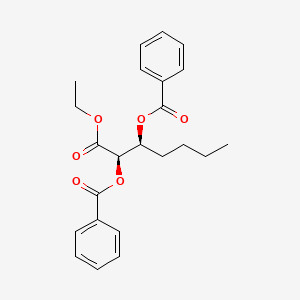
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
![(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol](/img/structure/B14204923.png)

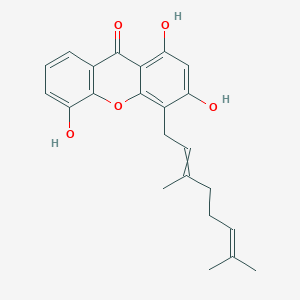
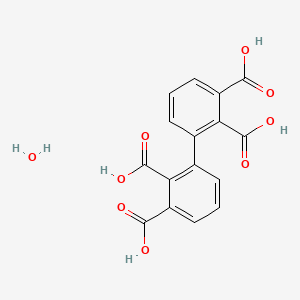
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
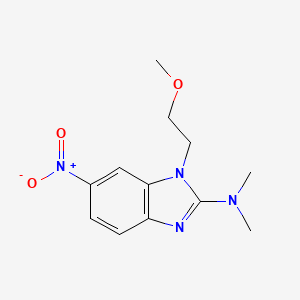
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)
